N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide
Description
N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group, a phenylpropanone moiety, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-3-18-9-11-19(12-10-18)16(20)15(17-23(2,21)22)13-14-7-5-4-6-8-14/h4-8,15,17H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFNJRXAQYIBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the sulfonation of the intermediate to introduce the methanesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The piperazine ring and phenylpropanone moiety can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring or phenylpropanone moiety .
Scientific Research Applications
N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide
- N-[1-(4-isopropylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide
- N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-(4-methoxyphenyl)propan-2-yl]methanesulfonamide
Uniqueness
N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the methanesulfonamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
